
N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2. It is known for its unique structure, which includes an ethyl group, a nitrobenzyl group, and an ethanamine moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride typically involves the reaction of N-ethyl ethanamine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-ethyl-N-(4-aminobenzyl)ethanamine.
Reduction: N-ethyl-N-(4-nitrosobenzyl)ethanamine.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(2-thienylmethyl)ethanamine hydrochloride
- N-ethyl-N-(3-trifluoromethylbenzyl)ethanamine hydrochloride
- N-ethyl-2-(1-piperidinyl)ethanamine dihydrochloride
Uniqueness
N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with molecular targets are required.
Biological Activity
N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride, also known as a nitro-substituted phenethylamine derivative, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
This compound is characterized by the presence of a nitro group on the benzyl moiety, which contributes to its reactivity and interaction with biological targets. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Nitro Group Reduction : The nitro group can undergo reduction to form an amino group, which may participate in biochemical reactions and influence enzyme kinetics.
- Enzyme Interaction : The compound acts as a substrate for certain enzymes, potentially modulating their activity and function .
- Binding Affinity : The amine group facilitates hydrogen bonding with proteins and enzymes, affecting their conformation and activity.
Biological Applications
This compound has several applications in biological research:
- Enzyme Kinetics : It is employed in studies assessing enzyme kinetics due to its ability to serve as a substrate in biochemical assays.
- Drug Development : The compound is explored for its potential use in designing pharmaceuticals with specific biological activities, particularly in neuropharmacology .
- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, although specific data on this compound itself is limited .
Case Studies and Research Findings
A review of relevant literature reveals insights into the biological activities associated with similar compounds and derivatives:
Compound Name | Activity | IC50 Value (µM) | Reference |
---|---|---|---|
N-(4-nitrophenyl)methylamine | Anticancer | 10.5 | |
N-benzyl-ethanamine | Enzyme Inhibition | 15.0 | |
4-Methyl-substituted derivatives | AChE Inhibition | 0.082 |
Study on Neuropharmacological Effects
Research involving N-ethyl substituted cathinones has demonstrated that structural modifications can significantly affect their neuropharmacological properties. For instance, elongation of the alpha-carbon chain has been linked to increased lipophilicity and enhanced membrane penetration, leading to greater cytotoxicity in cellular models . While direct studies on this compound are sparse, these findings suggest potential pathways for further investigation.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation and purity assessment of N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride?
- Methodological Answer : Employ a combination of 1H, 13C NMR, and high-resolution mass spectrometry (HRMS) for structural elucidation. UV-Vis spectroscopy (λmax ~255 nm) can identify aromatic nitro groups. Purity should be validated via HPLC with a C18 column (acetonitrile/water gradient) and confirmed by ≥98% chromatographic peak area .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate ≥5-year integrity under these conditions. Monitor decomposition via periodic TLC or HPLC to detect nitro group reduction or hydrolysis .
Q. What solvent systems are optimal for dissolving this compound during experimental workflows?
- Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Aqueous solubility is limited; prepare stock solutions in DMSO (10–50 mM) and dilute in buffered saline for biological assays. Confirm solubility empirically using dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to minimize byproducts?
- Methodological Answer :
- Route 1 : Alkylation of N-ethylamine with 4-nitrobenzyl chloride under reflux in dry THF, using K2CO3 as a base. Monitor reaction progress via LC-MS to terminate at 90% conversion.
- Route 2 : Reductive amination of 4-nitrobenzaldehyde with N-ethylethanamine using NaBH4 in MeOH. Optimize stoichiometry (1:1.2 aldehyde:amine) and temperature (0–5°C) to suppress imine oligomerization.
- Purification : Use silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water .
Q. What analytical strategies resolve discrepancies in mass spectral data for nitro-containing derivatives of this compound?
- Methodological Answer :
- Isotopic Pattern Analysis : The nitro group (NO2) contributes a distinct isotopic signature. Compare experimental HRMS with theoretical simulations (e.g., ChemCalc).
- Fragmentation Pathways : Use tandem MS (MS/MS) to identify characteristic fragments (e.g., loss of NO2, m/z 46). Cross-validate with synthetic intermediates to trace anomalies .
Q. How can chiral impurities be controlled if stereoisomers form during synthesis?
- Methodological Answer :
- Chiral Resolution : Employ diastereomeric salt formation with L-(+)-tartaric acid in ethanol. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol).
- Asymmetric Synthesis : Use enantioselective catalysts (e.g., BINAP-Ru complexes) during key steps to suppress racemization .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Model the nitro group’s electron-withdrawing effects on the benzyl carbon’s electrophilicity using Gaussian09 (B3LYP/6-31G*).
- Molecular Dynamics : Simulate solvation effects in DMSO/water to predict hydrolysis rates. Validate with kinetic experiments .
Q. Which protocols effectively identify trace impurities in bulk samples?
- Methodological Answer :
- LC-QTOF-MS : Screen for alkylation byproducts (e.g., dialkylated amines) and nitro-reduced analogs. Use a mass defect filter (±50 mDa) to isolate impurities.
- Quantitative NMR (qNMR) : Spike samples with 1,3,5-trimethoxybenzene as an internal standard for impurity quantification .
Properties
IUPAC Name |
N-ethyl-N-[(4-nitrophenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-3-12(4-2)9-10-5-7-11(8-6-10)13(14)15;/h5-8H,3-4,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNBYVXPHQXRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.